molecular formula C15H27ClN2O3 B1247054 Piquindone HCl CAS No. 83784-19-4

Piquindone HCl

Cat. No.: B1247054
CAS No.: 83784-19-4
M. Wt: 318.84 g/mol
InChI Key: GEAXXUIYNZBBLU-ZTALITPHSA-N
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Description

Piquindone hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed in the 1980s but was never marketed. The compound acts as a selective dopamine D2 receptor antagonist, although its selectivity has been considered controversial. Piquindone hydrochloride has shown moderate efficacy in treating positive symptoms of schizophrenia and has also been found effective in treating Tourette’s syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piquindone hydrochloride involves the formation of a tricyclic structure through a series of chemical reactions. One of the key steps includes the cyclization of a pyrrolo[2,3-g]isoquinoline derivative. The reaction conditions typically involve the use of a nickel catalyst and a chiral P-O ligand for enantioselective hydroalkenylation .

Industrial Production Methods

Industrial production methods for piquindone hydrochloride are not well-documented due to its limited use and lack of commercialization. the synthesis would likely involve standard pharmaceutical manufacturing processes, including purification and crystallization to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Piquindone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tricyclic structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of piquindone hydrochloride include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of piquindone hydrochloride with modified functional groups, which can potentially alter its pharmacological properties.

Scientific Research Applications

Mechanism of Action

Piquindone hydrochloride exerts its effects by selectively antagonizing dopamine D2 receptors. This action helps in modulating dopamine levels in the brain, which is crucial for treating psychotic symptoms. The compound’s mechanism involves binding to the D2 receptors in a sodium-dependent manner, a property it shares with other compounds like tropapride and zetidoline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piquindone hydrochloride is unique due to its sodium-dependent binding to D2 receptors, which is not commonly observed in other D2 receptor antagonists. This property may contribute to its distinct pharmacological profile and reduced extrapyramidal symptoms compared to other antipsychotics .

Conclusion

Piquindone hydrochloride is a fascinating compound with unique properties and potential applications in various fields. Although it was never marketed, its study has contributed valuable insights into the development of antipsychotic agents and the understanding of dopamine receptor antagonism.

Properties

CAS No.

83784-19-4

Molecular Formula

C15H27ClN2O3

Molecular Weight

318.84 g/mol

IUPAC Name

(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one;dihydrate;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH.2H2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13;;;/h10,12,16H,4-8H2,1-3H3;1H;2*1H2/t10-,12+;;;/m0.../s1

InChI Key

GEAXXUIYNZBBLU-ZTALITPHSA-N

SMILES

CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.O.O.Cl

Isomeric SMILES

CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C.O.O.Cl

Canonical SMILES

CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.O.O.Cl

Origin of Product

United States

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